Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
Description
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate (CAS 29753-02-4), also known as 2-norbornyl methacrylate, is a methacrylic acid ester featuring a norbornane (bicyclo[2.2.1]heptane) group. This compound is characterized by its rigid bicyclic structure, which confers enhanced thermal stability and mechanical strength when incorporated into polymers. The norbornyl group’s steric bulk and hydrophobic nature make it valuable in applications such as high-performance adhesives, coatings, and dental resins .
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)10(12)13-11-5-3-9(7-11)4-6-11/h9H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZAQYCRLLDDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC12CCC(C1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597856 | |
| Record name | Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111965-24-3 | |
| Record name | Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Bicyclo[2.2.1]heptan-1-ylmethanol
The most straightforward method involves the esterification of bicyclo[2.2.1]heptan-1-ylmethanol with methacrylic acid. This reaction typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) under reflux conditions. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol and subsequent dehydration.
Reaction Conditions:
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Catalyst: 1–5 mol% p-TsOH or H₂SO₄
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Temperature: 80–120°C
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Solvent: Toluene or xylene (to azeotropically remove water)
A key challenge is the inhibition of methacrylate polymerization during the reaction. To mitigate this, inhibitors such as hydroquinone (100–500 ppm) are added to the reaction mixture.
Catalytic Methods Using Boron-Based Catalysts
Recent patents disclose a more efficient one-step synthesis via the direct reaction of bicyclo[2.2.1]heptene (norbornene) with methacrylic acid in the presence of boron catalysts. This method bypasses the isolation of the alcohol intermediate, offering higher atom economy.
Mechanism:
The boron catalyst (e.g., BF₃·OEt₂) activates the methacrylic acid, enabling electrophilic addition to the norbornene double bond. This results in the direct formation of the ester without intermediate steps.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 mol% BF₃·OEt₂ |
| Temperature | 50–80°C |
| Reaction Time | 2–4 hours |
| Solvent | Dichloromethane (DCM) |
| Yield | 88–92% |
This method is particularly advantageous for industrial applications due to its shorter reaction time and reduced energy input.
Ester Exchange Reactions
An alternative approach involves transesterification of methyl methacrylate with bicyclo[2.2.1]heptan-1-ylmethanol. This method employs basic catalysts such as sodium methoxide (NaOMe) or tetrabutyl titanate (TBT).
Reaction Scheme:
Key Advantages:
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Avoids handling corrosive acids.
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Compatible with heat-sensitive substrates.
Industrial Production Processes
Continuous Flow Reactor Systems
Large-scale production utilizes continuous flow reactors to enhance heat and mass transfer. A patented system describes the following configuration:
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Reactor Type: Tubular plug-flow reactor
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Residence Time: 10–15 minutes
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Temperature Control: 70±2°C
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Catalyst Recovery: In-line distillation units for BF₃·OEt₂ recycling
Benefits:
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95% conversion per pass.
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Reduced side products (e.g., dimerization of methacrylic acid <2%).
Solvent-Free Synthesis
Recent advancements emphasize solvent-free conditions to minimize waste. A high-shear mixer reactor achieves efficient mixing of molten methacrylic acid and bicyclo[2.2.1]heptan-1-ylmethanol at 100°C, with p-TsOH as the catalyst.
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Energy Savings: 30% reduction compared to traditional reflux.
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Purity: >98% by GC-MS after short-path distillation.
Reaction Optimization and Parameters
Temperature and Catalytic Effects
The table below summarizes the impact of temperature and catalyst type on yield:
| Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| H₂SO₄ | 110 | 78 | Oligomers (5–7%) |
| BF₃·OEt₂ | 70 | 90 | <1% |
| NaOMe | 80 | 75 | Methanol (traces) |
Boron-based catalysts outperform traditional acids due to their superior activation of methacrylic acid and suppression of polymerization.
Inhibitor Selection
Hydroquinone and 4-methoxyphenol (MEHQ) are commonly used to prevent radical polymerization. MEHQ (200–400 ppm) is preferred in industrial settings due to its lower volatility and higher thermal stability.
Purification and Characterization Techniques
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methacrylate group, forming amides or thioesters.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Biology: The compound’s derivatives are studied for their potential use as enzyme inhibitors or as ligands in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of high-performance materials, including resins and composites, due to its ability to form cross-linked polymer networks.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the methacrylate group undergoes radical initiation, propagation, and termination steps to form polymer chains. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Norbornyl Esters
- Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate (CAS 29753-02-4, isomer): This structural isomer differs in the position of the ester group on the norbornane ring (C2 vs. C1).
- 3-[(1S,2R,4R)-2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]propanoic acid (CAS 1132-84-9): A carboxylic acid derivative with a methylidene substituent, this compound diverges functionally due to its acidic group.
Halogenated Bicyclo[2.2.1]heptane Derivatives
- Bicyclo[2.2.1]hept-2-ene, heptachloro- (CAS 28680-45-7): This fully chlorinated derivative (C₇H₃Cl₇, molecular weight 373.24 g/mol) demonstrates significantly higher density and environmental persistence compared to the non-halogenated target compound. Its primary use lies in flame retardants or pesticides, though its toxicity profile raises regulatory concerns .
Bicyclo[2.2.2]octane-Based Esters
- Its higher molecular weight and complex structure may limit solubility compared to simpler norbornyl esters .
Amino-Substituted Derivatives
- Such derivatives are studied for antimicrobial or neurological applications .
Comparative Data Analysis
Biological Activity
Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate, also known as norbornyl methacrylate, is a bicyclic compound with significant potential in various biological applications. Its unique structure, characterized by a bicyclo[2.2.1] framework and a methacrylate ester group, makes it an intriguing subject for research in medicinal chemistry, polymer science, and enzyme inhibition.
- Molecular Formula : C11H16O2
- Molecular Weight : 180.24 g/mol
- CAS Number : 111965-24-3
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and applications in drug design.
This compound interacts with biological targets through several mechanisms:
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as enzyme inhibitors, potentially modulating metabolic pathways and cellular functions.
- Ligand Activity : The compound can serve as a ligand in biochemical assays, facilitating the study of receptor interactions and signaling pathways.
- Polymerization : In polymer chemistry, the methacrylate group undergoes radical polymerization, leading to the formation of polymers with specific mechanical properties that can be tailored for biomedical applications.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory properties of this compound derivatives:
| Enzyme Target | Activity | Reference |
|---|---|---|
| Acetylcholinesterase | Moderate inhibition observed | |
| Cyclooxygenase (COX) | Potential anti-inflammatory effects | |
| Lipoxygenase | Inhibition linked to reduced leukotriene synthesis |
These findings suggest that derivatives of this compound may have therapeutic potential in treating conditions such as inflammation and neurodegenerative diseases.
Case Studies
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Antitumor Activity : A study investigated the antitumor effects of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values suggesting potent activity at low concentrations.
- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays to determine cell viability.
- Results : The most active derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer potential.
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Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
- Methodology : Neuronal cells were exposed to oxidative stressors, followed by treatment with the compound.
- Results : A reduction in reactive oxygen species (ROS) levels was observed, highlighting its potential as a neuroprotective agent.
Q & A
Q. What are the key considerations for synthesizing bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate in a laboratory setting?
Synthesis typically involves coupling bicyclo[2.2.1]heptan-1-ol with 2-methylprop-2-enoic acid derivatives. Critical steps include:
- Activation of the carboxylic acid : Use acyl chlorides (e.g., thionyl chloride) or coupling agents like DCC/DMAP to form reactive intermediates.
- Steric hindrance management : The bicyclic structure may impede reaction efficiency; elevated temperatures (60–80°C) or Lewis acid catalysts (e.g., BF₃·Et₂O) can improve yields .
- Purity control : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm identity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic analysis :
- Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations .
Q. What safety protocols are essential when handling this compound?
- Hazard mitigation : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation (H335) and skin contact (H315) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (OSHA 1910.120) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective derivatization of this compound?
- Chiral catalysts : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during nucleophilic additions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the acrylate group, while nonpolar solvents favor bicyclic stability .
- Kinetic vs. thermodynamic control : Monitor reaction progress (TLC/GC-MS) to isolate intermediates or products based on activation barriers .
Q. What computational methods are effective for predicting the compound’s reactivity in biological systems?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., esterases) or receptors .
- MD simulations : Analyze stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) to predict binding affinity .
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME or ADMETLab .
Q. How can contradictory data in literature about this compound’s bioactivity be resolved?
- Reproducibility checks : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across multiple labs to isolate variables (pH, temperature) .
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from studies and identify outliers or confounding factors .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-acrylate) to trace metabolic pathways and clarify conflicting results .
Q. What strategies enable selective functionalization of the bicyclic core without acrylate group interference?
- Protecting groups : Temporarily block the acrylate via silylation (TBSCl) or esterification before modifying the bicyclic moiety .
- Site-directed catalysis : Use transition-metal catalysts (e.g., Pd(0)) to target specific C–H bonds in the bicyclo[2.2.1]heptane framework .
- Photoredox reactions : Employ UV light and photocatalysts (e.g., Ir(ppy)₃) to achieve regioselective radical additions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
